molecular formula C8H12Ge B073074 Tetraethenylgermane CAS No. 1185-61-1

Tetraethenylgermane

Cat. No.: B073074
CAS No.: 1185-61-1
M. Wt: 180.81 g/mol
InChI Key: BBPYPXKLPMGHGP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethenylgermane is typically synthesized through the reaction of germanium tetrachloride with vinylmagnesium chloride. The reaction is carried out in tetrahydrofuran (THF) as a solvent. The process involves the following steps:

Industrial Production Methods: The industrial production of tetravinylgermane follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the production of tetravinylgermane suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tetraethenylgermane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Substitution: Reagents such as halogens and organolithium compounds are used for substitution reactions.

    Addition: Halogens like bromine and chlorine are used in addition reactions.

Major Products Formed:

Scientific Research Applications

Tetraethenylgermane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetravinylgermane involves its interaction with various molecular targets and pathways. The vinyl groups attached to the germanium atom can participate in chemical reactions, leading to the formation of new compounds. These reactions can affect biological systems by interacting with proteins, enzymes, and other biomolecules. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison: Tetraethenylgermane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to hexavinyldigermane and octavinyltrigermane, tetravinylgermane has a simpler structure, making it easier to study and manipulate in chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .

Properties

CAS No.

1185-61-1

Molecular Formula

C8H12Ge

Molecular Weight

180.81 g/mol

IUPAC Name

tetrakis(ethenyl)germane

InChI

InChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2

InChI Key

BBPYPXKLPMGHGP-UHFFFAOYSA-N

SMILES

C=C[Ge](C=C)(C=C)C=C

Canonical SMILES

C=C[Ge](C=C)(C=C)C=C

Origin of Product

United States

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